molecular formula C16H16N2O3 B2821670 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione CAS No. 131589-01-0

3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B2821670
CAS No.: 131589-01-0
M. Wt: 284.315
InChI Key: WMSCJZAYCAGRMB-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative featuring an ethoxy group at position 3 and a 2-(1H-indol-3-yl)ethylamino substituent at position 2. This compound belongs to the squaramide family, characterized by a planar cyclobutenedione core that enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking.

Properties

IUPAC Name

3-ethoxy-4-[2-(1H-indol-3-yl)ethylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-16-13(14(19)15(16)20)17-8-7-10-9-18-12-6-4-3-5-11(10)12/h3-6,9,17-18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSCJZAYCAGRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The cyclobutenedione core serves as a scaffold for functionalization. Below is a comparative analysis of substituents and their implications:

Compound Substituents Key Properties Reference
Target Compound 3-Ethoxy, 4-(2-(1H-indol-3-yl)ethylamino) Enhanced π-π stacking (indole), moderate solubility (ethoxy)
3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione 3-Indolyl, 4-morpholinyl Improved solubility (morpholine), reduced steric hindrance
3-Hydroxy-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione (3c) 3-Hydroxy, 4-(2-hydroxyethylamino) High polarity, strong hydrogen bonding (dual -OH groups)
3,4-Bis(5-bromo-1H-indol-3-yl)cyclobut-3-ene-1,2-dione (2o) 3,4-Bis(indolyl) with bromine Increased molecular weight (halogenation), potential halogen bonding
3-Ethoxy-4-((2-(methylthio)ethyl)amino)cyclobut-3-ene-1,2-dione 3-Ethoxy, 4-(methylthioethylamino) Thioether group enhances metal coordination (e.g., Au³⁺/Ag⁺ removal)

Key Observations :

  • Indole vs.
  • Ethoxy vs. Hydroxy : The ethoxy group in the target compound reduces polarity compared to hydroxy analogs (e.g., 3c), improving membrane permeability .
  • Bisindolyl Derivatives : Compounds like 2o exhibit dual indole groups, increasing steric bulk and antiparasitic activity but complicating synthesis (yields: 12–57%) .

Key Observations :

  • Yields decrease with bulky substituents (e.g., 2aq: 12%) but remain high for simpler amines (e.g., 97% for hydroxyethylamine) .
  • Aluminum chloride (AlCl₃) is critical for activating squaric acid derivatives in bisindolyl syntheses .

Key Observations :

  • Bisindolyl derivatives show potent antiplasmodial activity, likely due to dual indole interactions with heme or parasitic enzymes .
  • The target compound’s ethoxy group balances solubility and lipophilicity, making it suitable for CNS-targeting drugs .

Biological Activity

3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available data on its biological activity, including antibacterial, antifungal, and anticancer properties, and presents findings from relevant studies.

Chemical Structure and Properties

The compound features a cyclobutene core with an ethoxy group and an indole derivative, which are known to contribute to various biological activities. The molecular formula is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of approximately 256.29 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives. For example, compounds similar to 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Bacteria
3k0.98MRSA
3k3.90S. aureus ATCC 25923
3k7.80S. epidermidis ATCC 12228

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

The antifungal properties of indole derivatives have also been explored. In one study, certain compounds showed moderate activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 62.50 μg/mL for various derivatives.

CompoundMIC (μg/mL)Target Fungus
3d7.80Candida albicans
3p62.50Candida albicans

This suggests that the compound may be effective in treating fungal infections, particularly those caused by Candida species.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. Compounds structurally related to 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
3c<10A549 (lung cancer)
3f<10HeLa (cervical cancer)
3k<10MCF7 (breast cancer)

These findings indicate that the compound may possess significant cytotoxic effects against rapidly dividing cancer cells, warranting further investigation into its mechanism of action.

Case Studies

A notable study investigated the effects of indole derivatives on both bacterial and fungal pathogens. The study found that specific structural modifications led to enhanced biological activity:

  • Antibacterial Efficacy : The study reported that compounds with additional functional groups exhibited lower MIC values against MRSA.
  • Cytotoxicity : The compounds were tested on various cancer cell lines, revealing a correlation between structural complexity and increased cytotoxicity.

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